Product packaging for 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde(Cat. No.:)

3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B8741919
M. Wt: 226.27 g/mol
InChI Key: ZWYXKBMDFOXWAB-UHFFFAOYSA-N
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Description

Contextual Significance of Biphenyl (B1667301) Carbaldehydes in Organic Synthesis

Biphenyl carbaldehydes, as a class of compounds, are pivotal building blocks in organic synthesis. Their importance stems from the versatility of the aldehyde group, which can undergo a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions. This reactivity allows for the elaboration of the biphenyl scaffold into more complex molecular architectures.

The biphenyl unit itself is a privileged structure in medicinal chemistry and materials science. Its rigid, planar nature provides a well-defined three-dimensional structure that can be tailored to interact with biological targets or to self-assemble into ordered materials. Consequently, biphenyl carbaldehydes serve as key precursors for the synthesis of:

Pharmaceuticals: The biphenyl motif is found in a number of approved drugs, where it often plays a crucial role in receptor binding.

Agrochemicals: Certain substituted biphenyls exhibit potent herbicidal or fungicidal activity.

Liquid Crystals: The elongated and rigid shape of the biphenyl core is conducive to the formation of liquid crystalline phases, which are essential for display technologies. uea.ac.uk

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are often used as host or emissive materials in OLEDs due to their favorable electronic properties.

Academic Rationale for Investigating 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde

Researchers are often motivated to study such analogues to understand structure-property relationships. For instance, the introduction of an alkoxy group like ethoxy can influence the mesomorphic behavior of biphenyl-based liquid crystals, potentially leading to the discovery of new phases or materials with optimized properties. In the context of medicinal chemistry, the ethoxy group can affect a molecule's lipophilicity and metabolic stability, which are critical parameters for drug development.

Scope and Objectives of Research on this compound

The primary objectives of research focused on this compound can be broadly categorized as follows:

Development of Efficient Synthetic Methodologies: A key goal is to establish robust and scalable synthetic routes to this compound. The Suzuki-Miyaura cross-coupling reaction is a prominent method for the formation of the biphenyl linkage, and research often focuses on optimizing catalyst systems and reaction conditions for high yields and purity.

Investigation of Physicochemical Properties: Detailed characterization of the compound's physical and spectroscopic properties is essential for its application. This includes determining its melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Exploration of its Utility as a Synthetic Intermediate: A major area of investigation is the use of this compound as a precursor for the synthesis of novel functional materials, particularly liquid crystals, and biologically active molecules. The reactivity of the aldehyde group is exploited to build more complex structures, and the influence of the 3'-ethoxy group on the properties of the final products is a key aspect of these studies.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its synthesis and potential applications can be inferred from the broader literature on biphenyl carbaldehydes. The synthesis would typically involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between 4-formylphenylboronic acid and 3-bromoethoxybenzene or a similar combination of reactants.

The characterization of such a compound would involve standard analytical techniques. For instance, proton NMR spectroscopy would be expected to show characteristic signals for the aldehyde proton, the aromatic protons on both rings, and the ethyl protons of the ethoxy group. Infrared spectroscopy would reveal a strong absorption band for the carbonyl group of the aldehyde.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B8741919 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(3-ethoxyphenyl)benzaldehyde

InChI

InChI=1S/C15H14O2/c1-2-17-15-5-3-4-14(10-15)13-8-6-12(11-16)7-9-13/h3-11H,2H2,1H3

InChI Key

ZWYXKBMDFOXWAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Ethoxy 1,1 Biphenyl 4 Carbaldehyde

Convergent Synthesis Approaches

Convergent synthesis strategies involve the coupling of two pre-functionalized aromatic rings. This approach is often favored for its efficiency and modularity, allowing for the independent synthesis and subsequent combination of the two halves of the target molecule. The most powerful tools for achieving this transformation are palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling is one of the most widely used methods for the formation of carbon-carbon bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents. tcichemicals.comthermofisher.com The synthesis of 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde via this method can be envisioned through two primary disconnection pathways:

Pathway A: Coupling of (3-ethoxyphenyl)boronic acid with 4-bromobenzaldehyde.

Pathway B: Coupling of 4-formylphenylboronic acid with 1-bromo-3-ethoxybenzene.

Both pathways are viable, and the choice may depend on the availability and cost of the starting materials. A typical Suzuki-Miyaura reaction involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a palladium(II) source with a suitable phosphine ligand, and a base to activate the boronic acid. nih.govrsc.org The reaction is often carried out in a two-phase system of an organic solvent and an aqueous base solution.

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
14-Bromobenzaldehyde(3-Ethoxyphenyl)boronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O8092
21-Bromo-3-ethoxybenzene4-Formylphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10088

This is an interactive data table. The data is representative and based on typical yields for similar Suzuki-Miyaura cross-coupling reactions.

The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. rsc.org The presence of both an electron-donating ethoxy group and an electron-withdrawing aldehyde group is generally well-tolerated in Suzuki-Miyaura couplings. tcichemicals.com

Negishi Cross-Coupling Methodologies

The Negishi cross-coupling reaction utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org This method offers an alternative to the Suzuki-Miyaura coupling and can be particularly advantageous in certain contexts. The synthesis of this compound via Negishi coupling would involve the reaction of an organozinc halide with an aryl halide.

The key organozinc intermediates can be prepared from the corresponding aryl bromides. For instance, 3-ethoxyphenylzinc bromide can be generated from 1-bromo-3-ethoxybenzene and activated zinc metal. This organozinc reagent can then be coupled with 4-bromobenzaldehyde in the presence of a palladium or nickel catalyst. wikipedia.org

Table 2: Plausible Reaction Parameters for Negishi Cross-Coupling

EntryAryl HalideOrganozinc ReagentCatalystSolventTemp (°C)Yield (%)
14-Bromobenzaldehyde(3-Ethoxyphenyl)zinc bromidePd(PPh₃)₄THF6585
21-Bromo-3-ethoxybenzene(4-Formylphenyl)zinc bromideNi(dppe)Cl₂THF6080

This is an interactive data table. The data is representative and based on typical yields for similar Negishi cross-coupling reactions.

A significant advantage of the Negishi coupling is the ability to tolerate a wide array of functional groups, including aldehydes. mdpi.com The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination.

Stille Cross-Coupling Protocols

The Stille cross-coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. nih.govmdpi.com Organotin reagents are stable to air and moisture, and the reaction conditions are generally mild and tolerant of various functional groups, including aldehydes. thermofisher.com

For the synthesis of the target molecule, one could couple (3-ethoxyphenyl)tributylstannane with 4-bromobenzaldehyde, or 4-formylphenyltributylstannane with 1-bromo-3-ethoxybenzene. The primary drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.orgmdpi.com

Table 3: Illustrative Conditions for Stille Cross-Coupling

EntryAryl HalideOrganostannaneCatalystAdditiveSolventTemp (°C)Yield (%)
14-Bromobenzaldehyde(3-Ethoxyphenyl)tributylstannanePd(PPh₃)₄CuIDMF8089
21-Bromo-3-ethoxybenzene(4-Formylphenyl)tributylstannanePd₂(dba)₃/P(t-Bu)₃CsFDioxane10086

This is an interactive data table. The data is representative and based on typical yields for similar Stille cross-coupling reactions.

The addition of a copper(I) co-catalyst can sometimes accelerate the rate of the Stille coupling. harvard.edu The mechanism follows the standard cross-coupling catalytic cycle.

Kumada Cross-Coupling and Related Grignard Reagent Strategies

The Kumada coupling was the first transition-metal-catalyzed cross-coupling reaction to be developed and utilizes Grignard reagents as the organometallic component. wikipedia.orgorganic-chemistry.org This method is attractive due to the ready availability and low cost of Grignard reagents. The synthesis of this compound would involve the reaction of 3-ethoxyphenylmagnesium bromide with 4-bromobenzaldehyde, catalyzed by a nickel or palladium complex. wikipedia.org

A significant limitation of the Kumada coupling is the high reactivity of Grignard reagents, which can be incompatible with sensitive functional groups such as aldehydes. chem-station.com This can lead to side reactions, such as nucleophilic addition to the carbonyl group. However, with careful control of reaction conditions, such as low temperatures and the use of specific catalysts, this side reaction can sometimes be minimized.

Table 4: Hypothetical Kumada Coupling Reaction Parameters

EntryAryl HalideGrignard ReagentCatalystSolventTemp (°C)Yield (%)
14-Bromobenzaldehyde3-Ethoxyphenylmagnesium bromideNi(dppp)Cl₂THF0 to rt65
21-Bromo-3-ethoxybenzene4-(Dimethoxymethyl)phenylmagnesium bromidePd(dppf)Cl₂THF0 to rt75

This is an interactive data table. The data is representative and based on potential yields for Kumada cross-coupling with functionalized substrates, which can be variable.

To circumvent the issue of aldehyde reactivity, a common strategy is to use a protected form of the aldehyde, such as an acetal. For instance, 4-bromobenzaldehyde dimethyl acetal could be used as the coupling partner, followed by deprotection in a subsequent step to reveal the aldehyde functionality.

Divergent Synthesis Pathways

Late-Stage Functionalization of Biphenyl (B1667301) Precursors

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that allows for the modification of complex molecules at a late stage, thereby avoiding the need to carry over functional groups through a lengthy synthetic sequence. nih.gov For the synthesis of this compound, LSF could be applied to a biphenyl precursor.

One potential route would involve the formylation of 3-ethoxybiphenyl. This could be achieved through various aromatic formylation methods, such as the Vilsmeier-Haack reaction or ortho-lithiation followed by quenching with a formylating agent. However, achieving regioselectivity for the formylation at the 4-position of the unsubstituted phenyl ring in the presence of the ethoxy-substituted ring can be challenging and would likely result in a mixture of isomers.

Alternatively, one could start with 4-biphenylcarboxaldehyde and attempt a late-stage ethoxylation. This is a more challenging transformation, as it would require selective C-H activation and functionalization at the 3'-position. While significant advances have been made in C-H activation chemistry, achieving high regioselectivity on an unsubstituted aromatic ring in a complex molecule remains a significant synthetic hurdle. nih.gov

The development of highly regioselective C-H functionalization methods is an active area of research, and future advancements may make these divergent pathways more synthetically viable.

Selective Aldehyde Functionalization Routes

The aldehyde group in this compound is a versatile functional handle that allows for a wide range of chemical transformations. Selective functionalization of this group, without affecting the ethoxy substituent or the biphenyl system, is crucial for the synthesis of diverse derivatives. Key strategies involve protection/deprotection sequences and direct C-H bond activation.

One effective method for achieving selectivity is the temporary protection of the aldehyde. For instance, the aldehyde can be converted into an oxazoline. This protecting group is stable under various reaction conditions, such as directed ortho-metalation, allowing for modifications on the aromatic rings. Following the desired transformations, the oxazoline can be efficiently converted back to the aldehyde via a three-step sequence of N-methylation, reduction, and acidic hydrolysis beilstein-journals.org.

Recent advancements in photoredox catalysis have enabled the direct functionalization of the aldehydic C-H bond. This approach avoids the need for protecting groups, thus improving step-economy. In one such methodology, an inexpensive organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a hydrogen atom transfer (HAT) agent under photocatalytic conditions to generate an acyl radical from the aldehyde beilstein-journals.org. This acyl radical can then participate in cross-coupling reactions, for example, with aryl bromides in the presence of a nickel catalyst, to form ketones. This strategy represents a powerful tool for the direct arylation of the aldehyde group beilstein-journals.org.

The table below summarizes selected routes for the functionalization of aromatic aldehydes, which are applicable to this compound.

Functionalization Route Reagents/Catalyst Product Type Key Features
Protection as Oxazoline2-amino-2-methylpropan-1-olProtected AldehydeAllows for subsequent reactions on the aromatic core without affecting the aldehyde.
Deprotection of Oxazoline1. MeOTf 2. NaBH₄ 3. AcidAldehydeRegenerates the aldehyde group after other synthetic steps are completed beilstein-journals.org.
Photocatalytic ArylationIr photocatalyst, DABCO, Ni catalyst, Aryl bromideAryl KetoneDirect functionalization of the C-H bond of the aldehyde, avoiding protecting groups beilstein-journals.org.
Imine FormationPrimary Amines (e.g., Quaternized Chitosan)Imine (Schiff Base)Forms imine bonds, useful for creating hydrogels or other functional materials nih.gov.

Green Chemistry Principles in this compound Synthesis

The primary route to the biphenyl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. The application of green chemistry principles to this process is a major area of research, focusing on the development of sustainable catalysts and the use of environmentally benign solvents.

Catalyst Development for Sustainable Synthesis

The efficiency and environmental impact of the Suzuki-Miyaura coupling are heavily dependent on the catalyst system. Research efforts are geared towards creating highly active catalysts that can be used at low loadings, are recoverable, and function in green solvents.

Palladium-Based Catalysts: While palladium is the most common metal for Suzuki couplings, new developments focus on enhancing its sustainability. Water-soluble nanocatalysts, such as fullerene-supported PdCl₂, have been shown to be highly effective for the synthesis of biphenyl compounds in pure water at room temperature researchgate.net. These catalysts can be used at very low loadings (e.g., 0.01 mol%) and can be recycled multiple times without a significant loss in activity researchgate.net. The development of new, adjustable axially chiral biphenyl ligands also contributes to creating more efficient palladium catalysts for asymmetric synthesis nih.govnih.gov.

Nickel-Based Catalysts: As a more abundant and less expensive alternative to palladium, nickel-based catalysts are gaining attention. Ni-catalysts, such as NiCl₂(dppp), have been successfully used for both the borylation of aryl halides and the subsequent Suzuki-Miyaura coupling step, offering a more cost-effective synthetic route google.com. Heterogeneous Ni catalysts on charcoal have also been employed, facilitating easier product purification and catalyst recovery rsc.org.

The following table compares different catalyst systems for Suzuki-Miyaura cross-coupling reactions.

Catalyst System Metal Key Features Typical Solvents
Fullerene-Supported Nanocatalyst [C60-TEGS/PdCl₂]PalladiumHigh activity at low loading (0.01-0.05 mol%), recyclable, operates in water at room temperature researchgate.net.Water
Pd(OAc)₂ / TriphenylphosphinePalladiumA classic, widely used homogeneous system for Suzuki couplings orgsyn.org.1-Propanol/Water
NiCl₂(dppp) / NiCl₂(dppe)NickelLow-cost alternative to palladium, effective for both borylation and coupling steps google.com.Dioxane, Toluene
Axially Chiral Biphenyl LigandsPalladiumEnables asymmetric synthesis, with adjustable ligands for optimizing reactivity and enantioselectivity nih.govnih.gov.Various Organic Solvents

Solvent Selection and Minimization Strategies

Solvent choice is a critical factor in the environmental footprint of a chemical synthesis. Traditional solvents for Suzuki-Miyaura coupling, such as tetrahydrofuran (THF), dioxane, and toluene, are often hazardous and problematic sci-hub.seyonedalabs.comreddit.com. Green chemistry promotes their replacement with safer, more sustainable alternatives.

Recent studies have provided comprehensive guides for greener solvent selection. Isopropyl acetate (i-PrOAc) has been identified as a highly recommended and efficient green solvent for Suzuki-Miyaura couplings sci-hub.seacs.org. Other environmentally friendly alternatives include methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), and diethyl carbonate (DEC) sci-hub.seacs.org. These solvents are ranked higher in terms of health, safety, and environmental impact compared to traditional options acs.org.

Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability nih.govjddhs.com. The development of water-soluble catalysts has made it possible to perform Suzuki couplings in neat water, simplifying workup procedures and reducing organic waste researchgate.net.

The table below presents a comparison of solvents for the Suzuki-Miyaura reaction, highlighting their classification.

Solvent Classification Performance Notes
Tetrahydrofuran (THF)Hazardous/ProblematicCommonly used but has significant environmental and safety drawbacks sci-hub.se.
DioxaneHazardousA traditional choice but is toxic and difficult to remove reddit.com.
TolueneUsable but UndesirableCommon aromatic solvent for Suzuki reactions yonedalabs.com.
Isopropyl Acetate (i-PrOAc)Recommended Green SolventShows excellent reactivity and is considered an environmentally friendly choice sci-hub.seacs.org.
Cyclopentyl Methyl Ether (CPME)Recommended Green SolventA good green alternative to THF and other ethers sci-hub.se.
WaterRecommended Green SolventThe ideal green solvent when used with appropriate water-soluble catalysts researchgate.netnih.gov.

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers a paradigm shift from traditional batch synthesis, providing significant advantages in terms of safety, process control, and scalability thieme-connect.depolimi.it. The synthesis of this compound and its intermediates can benefit greatly from this technology.

In a flow system, reagents are pumped through a network of tubes and reactors, where they mix and react under precisely controlled conditions (temperature, pressure, and residence time) polimi.it. This setup is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reactor volume minimizes risks thieme-connect.de. For multi-step syntheses, different reactors can be connected in sequence, allowing for a "telescoped" process that avoids the isolation and purification of intermediates, thereby saving time and reducing waste illinois.eduresearchgate.net.

The Suzuki-Miyaura coupling is well-suited for adaptation to a continuous flow process. A typical setup would involve pumping solutions of the aryl halide (e.g., 4-bromo- or 4-iodobenzaldehyde derivative) and the boronic acid (e.g., 3-ethoxyphenylboronic acid) to a mixing point, where they combine with a solution of the catalyst and base. This mixture then flows through a heated reactor coil to achieve the desired conversion. The use of a packed-bed reactor containing a heterogeneous catalyst (immobilized palladium or nickel) is particularly attractive, as it simplifies product purification and allows for continuous reuse of the catalyst beilstein-journals.org. The improved mixing and heat transfer in microreactors can lead to higher yields and shorter reaction times compared to batch processes polimi.it.

Mechanistic Investigations of Reactions Involving 3 Ethoxy 1,1 Biphenyl 4 Carbaldehyde

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde are intrinsically linked to the stability of the reactants, intermediates, transition states, and products. The biphenyl (B1667301) structure and the ethoxy group play a significant role in modulating the reactivity of the aldehyde.

For a typical reaction such as a Knoevenagel condensation, the rate is dependent on the concentration of the aldehyde, the active methylene (B1212753) compound, and the catalyst. researchgate.netnih.gov In the absence of direct experimental data for this compound, a hypothetical kinetic dataset for its condensation with malononitrile is presented below, illustrating a possible pseudo-first-order dependence on the aldehyde concentration under specific conditions.

Hypothetical Kinetic Data for the Knoevenagel Condensation of this compound with Malononitrile
Initial Concentration of Aldehyde (mol/L)Initial Rate (mol/L·s)Calculated Rate Constant, k' (s⁻¹)
0.051.5 x 10⁻⁵3.0 x 10⁻⁴
0.103.1 x 10⁻⁵3.1 x 10⁻⁴
0.154.4 x 10⁻⁵2.9 x 10⁻⁴
0.206.1 x 10⁻⁵3.05 x 10⁻⁴

Thermodynamics: The thermodynamic profile of reactions is dictated by the change in enthalpy (ΔH) and entropy (ΔS). For instance, the hydrogenation of the aldehyde to form the corresponding alcohol is expected to be an exothermic process. Thermodynamic data for biphenyl and its derivatives can serve as a reference for estimating the stability of this compound and its reaction products. nih.govosti.gov The dehydrogenation of related biphenyl dihydrodiols has been found to be endothermic but exergonic. nih.gov

Transition State Analysis in Catalytic Transformations

Catalytic transformations involving aldehydes, such as hydroacylation or cross-coupling reactions, proceed through various transition states, the stability of which determines the reaction pathway and rate. researchgate.netnih.govresearchgate.net While no specific transition state analyses for this compound have been published, computational methods like Density Functional Theory (DFT) are powerful tools for elucidating such structures in similar molecules. doaj.orgichem.mdresearchgate.netsemanticscholar.org

In a rhodium-catalyzed hydroacylation, for example, the aldehyde would coordinate to the metal center, followed by oxidative addition of the C-H bond to form an acyl-metal-hydride intermediate. The subsequent steps of migratory insertion of an alkene or alkyne and reductive elimination proceed through distinct transition states. The biphenyl moiety could influence the stability of these transition states through steric hindrance and electronic interactions. DFT calculations on related systems have shown how ligand and substrate modifications affect the energy barriers of these steps. nih.gov

Below is a hypothetical table of calculated activation energies for a catalytic C-H functionalization of this compound, illustrating how different catalysts might influence the reaction barrier.

Hypothetical Activation Energies for a Catalytic Reaction
Catalyst SystemRate-Determining StepCalculated Activation Energy (kcal/mol)
[Rh(COD)Cl]₂ / PPh₃Oxidative Addition25.8
[Ir(COE)₂Cl]₂ / dppeMigratory Insertion22.5
Pd(OAc)₂ / XantphosReductive Elimination28.1

Role of Substituent Effects on Reactivity

Substituents on an aromatic aldehyde have a profound effect on its reactivity. lumenlearning.comlibretexts.org In this compound, we must consider the effects of both the 4-formylphenyl group and the 3'-ethoxyphenyl group.

In nucleophilic addition to the carbonyl carbon, the electronic nature of the entire biphenyl substituent is crucial. masterorganicchemistry.com The 3'-ethoxy group, being electron-donating, can slightly decrease the electrophilicity of the carbonyl carbon compared to an unsubstituted biphenyl-4-carbaldehyde. This effect is transmitted through the biphenyl system. The relative reactivity of a series of substituted aromatic aldehydes in a given reaction can often be correlated with Hammett parameters, which quantify the electronic effect of substituents.

Relative Rates of Nucleophilic Addition to Substituted Biphenyl-4-carbaldehydes (Hypothetical)
Substituent at 3'-positionRelative Rate (k/k₀)Electronic Effect
-NO₂2.5Electron-withdrawing
-H1.0Reference
-CH₃0.8Electron-donating (weak)
-OCH₃0.6Electron-donating (strong)
-OC₂H₅ (Ethoxy)0.58Electron-donating (strong)

Solvent Effects on Reaction Mechanisms

The choice of solvent can dramatically influence the mechanism and rate of a reaction. youtube.com For reactions involving polar or charged intermediates and transition states, polar solvents are generally favored as they can stabilize these species. acs.org

In the case of a nucleophilic addition to this compound, the mechanism involves the formation of a tetrahedral alkoxide intermediate. pharmaguideline.com The rate of this reaction can be influenced by the solvent's polarity and its ability to hydrogen bond. Protic solvents can stabilize the starting aldehyde through hydrogen bonding but may also solvate the nucleophile, potentially reducing its reactivity. Aprotic polar solvents, on the other hand, can enhance the reactivity of anionic nucleophiles while still being able to stabilize the polar transition state.

The table below illustrates hypothetical relative rate constants for a nucleophilic addition to this compound in various solvents, showcasing these effects.

Hypothetical Solvent Effects on a Nucleophilic Addition Reaction
SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)
n-Hexane1.9Nonpolar1
Tetrahydrofuran (THF)7.6Polar Aprotic50
Acetone21Polar Aprotic200
Dimethylformamide (DMF)37Polar Aprotic1500
Ethanol24.5Polar Protic80
Water80.1Polar Protic30

Stereoelectronic Considerations in Transformations

Stereoelectronic effects, which involve the influence of orbital alignment on molecular geometry and reactivity, are crucial in understanding the transformations of this compound. wikipedia.org The conformation of the biphenyl backbone, specifically the dihedral angle between the two phenyl rings, can affect the conjugation and thus the electronic communication between the ethoxy group and the carbaldehyde.

In reactions involving the formation of new stereocenters, such as the addition of a chiral nucleophile to the aldehyde, stereoelectronic effects play a key role in determining the facial selectivity. rsc.org For instance, the Cieplak model and the Felkin-Anh model are often used to predict the stereochemical outcome of nucleophilic additions to carbonyls. These models consider the stabilizing interactions between the orbitals of the incoming nucleophile and the antibonding orbitals of adjacent bonds. The large biphenyl substituent would exert significant steric and electronic influence on the trajectory of the approaching nucleophile. The oxygen of the ethoxy group, through its lone pairs, can also participate in long-range stereoelectronic interactions that might influence the stability of certain transition state conformations. basna.irbeilstein-journals.org

An in-depth examination of the chemical reactivity of this compound reveals a versatile scaffold amenable to a wide array of synthetic transformations. This article focuses on the derivatization and functionalization strategies targeting both the aldehyde moiety and the biphenyl core of this compound, providing a detailed analysis of key reactions based on established chemical principles. While specific documented examples for this exact molecule are limited in readily available literature, its reactivity can be confidently predicted based on the well-understood behavior of aromatic aldehydes and substituted biphenyl systems.

3 Ethoxy 1,1 Biphenyl 4 Carbaldehyde As a Building Block in Complex Organic Synthesis

Scaffold for Natural Product Synthesis (e.g., analogs, fragments)

The biphenyl (B1667301) moiety is a common structural motif found in a variety of natural products, many of which exhibit significant biological activities. rsc.org While direct examples of the use of 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde in the total synthesis of natural products are not extensively documented, its structural features make it an ideal starting material for the synthesis of natural product analogs and key fragments. The aldehyde functionality can be readily converted into other functional groups, allowing for the elaboration of the biphenyl core into more complex structures.

For instance, the aldehyde can undergo Wittig or Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds, a common feature in many natural products. It can also be oxidized to a carboxylic acid or reduced to an alcohol, providing further avenues for functionalization. The biphenyl scaffold itself can be a crucial element for biological activity, and by synthesizing analogs with variations in the substitution pattern, chemists can probe structure-activity relationships. rsc.orgresearchgate.net

Below is a table illustrating analogous transformations that could be applied to this compound for the synthesis of natural product fragments.

Reaction Type Starting Material (Analogous) Reagents and Conditions Product (Illustrative) Potential Application
Wittig Reaction4-BiphenylcarboxaldehydePh₃P=CHCO₂Et, Toluene, refluxEthyl 3-( [1,1'-biphenyl]-4-yl)acrylateSynthesis of stilbene and cinnamate-containing natural product analogs
Grignard Addition4-BiphenylcarboxaldehydeCH₃MgBr, THF, 0 °C to rt1-([1,1'-Biphenyl]-4-yl)ethanolIntroduction of stereocenters and further functionalization
Oxidation4-BiphenylcarboxaldehydeKMnO₄, acetone/water[1,1'-Biphenyl]-4-carboxylic acidFormation of amide or ester linkages in peptide or polyketide analogs
Reductive Amination4-BiphenylcarboxaldehydeR-NH₂, NaBH(OAc)₃, DCEN-Alkyl-1-([1,1'-biphenyl]-4-yl)methanamineSynthesis of alkaloid-like structures

This table presents representative reactions for analogous biphenyl aldehydes to illustrate potential synthetic pathways.

Precursor for Pharmaceutical Intermediates and Lead Compounds (focus on synthetic methodology, not biological activity)

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govresearchgate.net Biphenyl-4-carboxaldehyde derivatives are key intermediates in the synthesis of a wide range of pharmacologically active compounds. nih.govasianpubs.org The aldehyde group of this compound can be utilized to construct various heterocyclic systems or to introduce pharmacophoric groups.

A common synthetic strategy involves the condensation of the aldehyde with amines, hydrazines, or other nucleophiles to form imines, hydrazones, or other related intermediates, which can then undergo cyclization reactions to generate heterocycles like thiazolidinones, imidazolinones, and pyrazoles. nih.govasianpubs.org These heterocyclic rings are often crucial for the biological activity of the final drug molecule.

The following table outlines synthetic methodologies where a biphenyl aldehyde acts as a precursor to pharmaceutical intermediates.

Reaction Type Starting Material (Analogous) Reagents and Conditions Intermediate Formed (Illustrative) Therapeutic Area (Example)
Thiazolidinone SynthesisBiphenyl-4-carbaldehydeAryl amine, thioglycolic acid, ZnCl₂2-Aryl-3-(biphenyl-4-carbonyl)-thiazolidin-4-oneAnti-inflammatory agents
Imidazolinone SynthesisBiphenyl-4-carbaldehydeBenzoyl glycine, NaOAc, Ac₂O; then biphenyl-4-carboxylic acid hydrazide4-Benzylidene-2-(biphenyl-4-yl)-1-(biphenyl-4-carbonyl)-imidazolin-5-oneAntibacterial agents
Suzuki Coupling of Aldehyde4-BromobenzaldehydePhenylboronic acid, Pd(OAc)₂, PPh₃, Na₂CO₃[1,1'-Biphenyl]-4-carbaldehydeGeneral intermediate for various APIs
Baylis-Hillman ReactionBiphenyl-4-carbaldehydeAcrylonitrile, DABCO2-(Hydroxy([1,1'-biphenyl]-4-yl)methyl)acrylonitrileFunctionalized intermediates for complex drug synthesis

This table provides examples of synthetic routes using analogous biphenyl aldehydes to form key pharmaceutical intermediates.

Role in Agrochemical Development (synthetic pathways only)

Biphenyl derivatives have also found applications in the agrochemical industry as herbicides, fungicides, and insecticides. scribd.comresearchgate.net The synthetic versatility of this compound makes it a potential precursor for the development of new agrochemicals. The aldehyde functionality allows for the introduction of various toxophoric groups or moieties that can enhance the efficacy and selectivity of the final product.

For example, the aldehyde can be converted into oximes, hydrazones, or semicarbazones, which are known to exhibit a range of biological activities. Furthermore, the biphenyl core can be further functionalized, for instance, through electrophilic aromatic substitution, to introduce additional substituents that can modulate the compound's properties.

The table below showcases synthetic pathways relevant to agrochemical development starting from biphenyl aldehydes.

Reaction Type Starting Material (Analogous) Reagents and Conditions Product Class (Illustrative) Potential Agrochemical Application
Oxime Formation4-BiphenylcarboxaldehydeHydroxylamine hydrochloride, pyridine[1,1'-Biphenyl]-4-carbaldehyde oximePrecursor to insecticides or fungicides
Hydrazone Synthesis4-BiphenylcarboxaldehydeHydrazine hydrate, ethanol[1,1'-Biphenyl]-4-carbaldehyde hydrazoneIntermediate for nitrogen-containing heterocycles with herbicidal activity
Knoevenagel Condensation4-BiphenylcarboxaldehydeMalononitrile, piperidine, ethanol2-([1,1'-Biphenyl]-4-ylmethylene)malononitrileSynthesis of compounds with potential insecticidal properties

This table illustrates synthetic transformations of analogous biphenyl aldehydes that could be employed in the synthesis of agrochemicals.

Application in Fragrance and Flavor Compound Synthesis (synthetic routes only)

Aldehydes are a cornerstone of the fragrance and flavor industry, prized for their diverse and often powerful aromas. sobfragrance.comalphaaromatics.combelayered.com While many fragrance aldehydes are aliphatic, aromatic aldehydes, including biphenyl derivatives, can contribute unique and sophisticated notes to a fragrance composition. The scent profile of this compound itself is not widely reported, but its structural features suggest it could possess interesting olfactory properties.

The following table provides examples of synthetic routes used in fragrance chemistry that could be applied to this compound.

Reaction Type Starting Material (Analogous) Reagents and Conditions Product Class (Illustrative) Potential Fragrance Application
Acetal FormationBenzaldehyde (B42025)Ethylene glycol, p-TsOH, toluene2-Phenyl-1,3-dioxolaneCreation of more stable fragrance compounds with modified scent profiles
Aldol CondensationBenzaldehydeAcetone, NaOH, water4-Phenyl-3-buten-2-one (Benzalacetone)Synthesis of larger fragrance molecules with different aromatic notes
Prins ReactionStyrene (analogous alkene)Formaldehyde, acid catalyst4-Phenyl-1,3-dioxaneSynthesis of heterocyclic fragrance compounds

This table shows representative synthetic methods from fragrance chemistry that are applicable to aldehydes like this compound.

Role in Materials Science and Advanced Polymer Chemistry

Precursor for Functional Monomers and Polymers

The aldehyde functionality of 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde serves as a key reactive site for its incorporation into various polymer structures. This allows for the synthesis of monomers that can be polymerized to create advanced materials with specific thermal, mechanical, and electronic properties.

Polycondensation Reactions for Polyaromatic Materials

Polycondensation is a fundamental process in polymer chemistry where monomers react to form a polymer with the concurrent elimination of a small molecule, such as water. The aldehyde group of this compound can participate in such reactions, particularly with monomers containing active methylene (B1212753) groups or other suitable functionalities, to yield polyaromatic materials. These materials are known for their high thermal stability and mechanical strength, properties imparted by the rigid aromatic structures in the polymer backbone. nih.govnih.govnih.gov

The general scheme for a polycondensation reaction involving an aromatic aldehyde is as follows:

Monomer A: this compound

Monomer B: A compound with two active methylene groups (e.g., a di-ketone or di-nitrile)

Reaction: Aldol-type condensation or Knoevenagel condensation

Resulting Polymer: A polyaromatic structure with vinylene linkages, incorporating the ethoxy-biphenyl moiety as a side group or within the main chain.

The incorporation of the biphenyl (B1667301) unit contributes to the rigidity and thermal resistance of the resulting polymer, while the ethoxy group can enhance solubility and modify the material's optical properties.

Formation of Schiff Base Polymers

One of the most prominent applications of aromatic aldehydes in polymer science is the formation of Schiff bases (or imines) through condensation with primary amines. When this compound is reacted with a diamine, a poly(Schiff base) or poly(azomethine) is formed. researchgate.netresearchgate.net These polymers are characterized by the presence of -C=N- linkages in their backbone.

The reaction is a polycondensation process where water is eliminated:

n (OHC-Ar-CHO) + n (H₂N-Ar'-NH₂) → [-C=N-Ar'-N=C-Ar-]n + 2n H₂O (Generalized reaction for a dialdehyde (B1249045) and diamine)

In the case of this compound (a mono-aldehyde), it can be reacted with diamines to form polymers where the biphenyl group acts as a pendant group, or it can be first converted to a dialdehyde derivative. Alternatively, it can react with compounds containing multiple amine groups to form cross-linked networks. Schiff base polymers are investigated for their thermal stability, conductivity, and optical properties. researchgate.net The biphenyl unit in polymers derived from this specific aldehyde would be expected to enhance thermal stability and influence the polymer's morphology. nih.govuobaghdad.edu.iq

PropertyDescription
Reaction Type Polycondensation
Functional Groups Aldehyde (-CHO) and Amine (-NH₂)
Resulting Linkage Imine or Azomethine (-C=N-)
Key Features High thermal stability, potential for conductivity, tunable optical properties.

Development of Conjugated Polymers

Conjugated polymers, which possess alternating single and double bonds along their backbone, are of significant interest for applications in organic electronics. The aldehyde group of this compound can be converted into a vinylene group (-CH=CH-) through reactions like the Wittig or Horner-Wadsworth-Emmons reaction. If this conversion is performed with a molecule that also contains a polymerizable group, a monomer suitable for the synthesis of conjugated polymers can be obtained.

For example, reacting this compound with a phosphonium (B103445) ylide can introduce a double bond, extending the conjugation of the biphenyl system. Polymerization of such monomers could lead to materials with interesting photophysical and electronic properties, making them candidates for use in organic solar cells or light-emitting diodes. The ethoxy and biphenyl groups would play a crucial role in tuning the polymer's solubility, morphology, and electronic energy levels. rsc.orggatech.edu

Application in Liquid Crystal Technology

The rigid, rod-like structure of the biphenyl moiety is a common feature in many liquid crystalline compounds. mdpi.com Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal. The molecular shape anisotropy of the this compound core makes it a potential building block for the synthesis of new liquid crystalline materials. rsc.orgmdpi.comresearchgate.netresearchgate.net

The aldehyde group can be chemically modified to introduce other functional groups that promote liquid crystalline behavior. For instance, it can be converted into a Schiff base linkage by reacting with an aniline (B41778) derivative, a common strategy to create calamitic (rod-shaped) liquid crystals. The length and nature of the terminal groups, including the ethoxy group, are critical in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. mdpi.com

Structural FeatureRole in Liquid Crystallinity
Biphenyl Core Provides rigidity and rod-like shape, essential for mesophase formation.
Ethoxy Group Influences intermolecular interactions and transition temperatures.
Carbaldehyde Group Acts as a synthetic handle to elongate the molecule and introduce other mesogenic units.

Development of Organic Light-Emitting Diode (OLED) Precursors

In the field of organic electronics, materials based on biphenyl derivatives are frequently used in the emitting and charge-transporting layers of Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.govnih.govmdpi.comresearchgate.net The biphenyl core provides good thermal stability and a high triplet energy, which is beneficial for host materials in phosphorescent OLEDs.

This compound can serve as a precursor for the synthesis of more complex molecules for OLED applications. The aldehyde group can be used to attach other functional moieties, such as hole-transporting (e.g., triphenylamine) or electron-transporting (e.g., triazine) units, through various chemical reactions. The ethoxy group can help to improve the solubility and film-forming properties of the final material, which is crucial for device fabrication. The resulting molecules could potentially be used as emitters, hosts, or charge-transport materials in OLEDs. mdpi.comnih.gov

Utilization in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. While carboxylic acids are the most common functional groups on ligands used for MOF synthesis, there is growing interest in using other functionalities to impart specific properties to the framework. acs.orgmdpi.commdpi.comcsic.esgoogle.comuchicago.edu

Recent research has demonstrated that aldehyde-functionalized ligands can be successfully incorporated into MOFs. chimia.chrsc.org The aldehyde group can either coordinate directly to the metal centers or, more commonly, be available for post-synthetic modification. This means a MOF can be built using an aldehyde-bearing ligand like this compound (or a dicarboxylic acid derivative of it), and the aldehyde groups within the pores can then be reacted further to introduce new functionalities. This approach allows for the creation of MOFs with tailored properties for applications such as selective sensing or catalysis. rsc.org

ComponentRole in MOF Synthesis
Metal Ion/Cluster Forms the nodes of the framework.
This compound (as a ligand) Acts as a linker connecting the metal nodes; the aldehyde group provides a site for post-synthetic modification.
Resulting MOF A porous material with accessible aldehyde groups within its channels, enabling further functionalization.

Role in Supramolecular Assembly and Self-Assembled Structures

The molecular architecture of this compound, featuring a rigid biphenyl core, a polar carbaldehyde group, and an ethoxy substituent, makes it a promising candidate for the construction of ordered supramolecular assemblies. The non-covalent interactions involving these functional groups can drive the self-assembly of the molecules into well-defined, higher-order structures.

The carbaldehyde group is a key player in directing supramolecular assembly, capable of forming various types of non-covalent bonds. nih.gov The oxygen atom of the carbonyl can act as a hydrogen bond acceptor, interacting with suitable donor molecules. Furthermore, weak C–H⋯O hydrogen bonds can be formed, which, although individually weak, can collectively contribute to the stability of the crystal packing and the formation of supramolecular networks. nih.gov

The extensive π-system of the biphenyl rings is another crucial element for self-assembly. These aromatic rings can engage in π–π stacking interactions, where the parallel arrangement of the rings leads to attractive forces that help in the organization of the molecules. The ethoxy group, with its flexible ethyl chain, can influence the packing of the molecules, potentially leading to the formation of specific layered or columnar structures. The interplay of these various intermolecular forces—hydrogen bonding, π–π stacking, and van der Waals interactions—can result in the formation of complex and well-ordered three-dimensional supramolecular architectures. nih.govnih.gov

While specific research on the self-assembly of this compound is not extensively documented, the principles of supramolecular chemistry suggest its potential to form a variety of organized structures. The study of benzaldehyde (B42025) derivatives has shown that they can form diverse synthons through intermolecular interactions, leading to the formation of multidimensional supramolecular networks. nih.gov It is conceivable that this compound could similarly self-assemble into intricate structures with potential applications in materials science, such as in the design of porous materials or functional thin films.

The formation of Schiff bases through the condensation reaction of the carbaldehyde group with primary amines introduces another dimension to the supramolecular chemistry of this compound. mediresonline.orgnih.govresearchgate.net Schiff base derivatives are known to form stable metal complexes and can themselves self-assemble into ordered structures. researchgate.netresearchgate.net The resulting imine bond and the newly introduced substituents can provide additional sites for non-covalent interactions, further guiding the self-assembly process.

Table 1: Potential Intermolecular Interactions involving this compound

Interaction TypeParticipating Functional Group(s)Potential Supramolecular Outcome
Hydrogen BondingCarbaldehyde (acceptor) with donor moleculesFormation of directional and ordered assemblies
C–H⋯O InteractionsCarbaldehyde and C-H bondsStabilization of crystal packing and network formation nih.gov
π–π StackingBiphenyl ringsFormation of columnar or layered structures
van der Waals ForcesEntire molecule, including ethoxy groupOverall packing and stability of the assembly

In the realm of materials science and advanced polymer chemistry, this compound emerges as a versatile building block. Its rigid biphenyl unit is a desirable feature for the synthesis of high-performance polymers with enhanced thermal stability and mechanical strength. researchgate.net The presence of the reactive carbaldehyde group allows for its incorporation into various polymer backbones through different polymerization techniques.

One of the primary applications of aromatic aldehydes in polymer chemistry is in the synthesis of poly(azomethine)s, also known as poly(Schiff base)s. These polymers are synthesized through the polycondensation of a dialdehyde with a diamine. While this compound is a mono-aldehyde, it can be chemically modified to a dialdehyde or used as an end-capping agent to control the molecular weight of polymers. The incorporation of the biphenyl unit into the poly(azomethine) backbone would likely impart liquid crystalline properties to the resulting polymer, a characteristic often observed in polymers with rigid rod-like structures. nih.gov

Furthermore, the carbaldehyde group can be oxidized to a carboxylic acid, transforming the molecule into a monomer suitable for the synthesis of polyesters and polyamides. The resulting biphenyl-containing polyesters could exhibit properties comparable to commercially available liquid crystal polymers, with high thermal resistance and dimensional stability. nih.gov

The ethoxy group also plays a role in determining the final properties of the polymers. It can enhance the solubility of the resulting polymers in organic solvents, which is a significant advantage for polymer processing. Additionally, the ethoxy group can influence the packing of polymer chains in the solid state, affecting properties such as crystallinity and melting point.

While direct polymerization of this compound has not been extensively reported, the synthesis of other biphenyl-containing polymers provides a strong indication of its potential. For instance, copolyesters based on polyethylene (B3416737) terephthalate (B1205515) and 4′-hydroxy-biphenyl-4-carboxylic acid have been shown to possess increased heat resistance and form nematic melts. nih.gov This suggests that polymers derived from this compound could also exhibit valuable thermotropic liquid crystalline properties.

Table 2: Potential Polymer Architectures and Properties Derived from this compound

Polymer TypeSynthetic RoutePotential Properties
Poly(azomethine)sPolycondensation with diamines (after modification to a dialdehyde)High thermal stability, liquid crystallinity, good mechanical strength
PolyestersPolycondensation after oxidation of the aldehyde to a carboxylic acidHigh heat resistance, dimensional stability, potential liquid crystalline behavior nih.gov
PolyamidesPolycondensation after oxidation of the aldehyde to a carboxylic acidExcellent thermal and mechanical properties

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and elucidating the structure of organic compounds through the analysis of their fragmentation patterns. For 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde, HRMS would provide an accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

Expected HRMS Data: The molecular formula of this compound is C15H14O2. The expected exact mass of the molecular ion [M]+• can be calculated and would be confirmed by HRMS analysis, distinguishing it from other isobaric compounds.

Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak is expected to be prominent. Key fragmentation pathways would likely involve the loss of the formyl radical (•CHO) and the ethoxy group (•OCH2CH3). The biphenyl (B1667301) linkage is relatively stable, so fragmentation of the biphenyl core would require higher energy.

Interactive Data Table: Predicted HRMS Fragmentation

Fragment IonProposed Structurem/z (monoisotopic)
[M]+•[C15H14O2]+•226.0994
[M-CHO]+[C14H13O2]+197.0966
[M-C2H5O]+[C13H9O]+181.0653
[C13H9]+Biphenyl cation165.0699

Multi-Dimensional NMR Spectroscopy (2D-COSY, HSQC, HMBC, NOESY)

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts and for establishing the covalent framework and spatial proximity of atoms within the molecule.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for the aromatic protons, the aldehyde proton (downfield, around 10.0 ppm), and the ethoxy group's ethyl protons (a quartet and a triplet). The ¹³C NMR spectrum would display signals for all 15 carbon atoms, with the carbonyl carbon appearing at a characteristic downfield shift (around 190 ppm).

2D-COSY (Correlation Spectroscopy): A COSY experiment would reveal ¹H-¹H coupling correlations. Key correlations would be observed between adjacent aromatic protons on both phenyl rings and between the methylene (B1212753) and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the unambiguous assignment of the chemical shifts of protonated aromatic carbons and the carbons of the ethoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations, which helps in connecting the different structural fragments. For instance, correlations would be expected between the aldehyde proton and the carbons of its attached phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. In the case of this compound, NOESY could help determine the preferred conformation around the biphenyl linkage by observing through-space interactions between protons on the two different phenyl rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom PositionPredicted ¹H ShiftPredicted ¹³C ShiftKey HMBC Correlations (from ¹H)
Aldehyde (CHO)~10.0 (s)~192C-4, C-3, C-5
Ethoxy (OCH2CH3)~4.1 (q)~63C-3', C-2', C-4'
Ethoxy (OCH2CH3)~1.4 (t)~15C-3'
Aromatic Protons~7.0 - 8.0 (m)~110 - 150Various aromatic carbons

Advanced Vibrational Spectroscopy (Raman, FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the aldehyde group, typically found in the region of 1700-1730 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the alkyl chain of the ethoxy group, as well as C-O stretching of the ether linkage.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic C=O stretching vibration, although it might be weaker than in the FT-IR spectrum. Aromatic C=C stretching vibrations would give rise to strong signals in the Raman spectrum, typically in the 1600-1400 cm⁻¹ region. The symmetric stretching of the biphenyl linkage would also be Raman active.

Interactive Data Table: Predicted Vibrational Frequencies (in cm⁻¹)

Vibrational ModeExpected FT-IR FrequencyExpected Raman Frequency
C=O Stretch (Aldehyde)~1710 (strong)~1710 (moderate)
Aromatic C-H Stretch~3100-3000 (moderate)~3100-3000 (strong)
Aliphatic C-H Stretch~2980-2850 (moderate)~2980-2850 (strong)
Aromatic C=C Stretch~1600, 1500 (strong)~1600, 1500 (strong)
C-O Stretch (Ether)~1250 (strong)~1250 (weak)

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org For this compound, an X-ray crystal structure would provide accurate bond lengths, bond angles, and the dihedral angle between the two phenyl rings. acs.orgacs.org This dihedral angle is a key conformational feature of biphenyl derivatives and is influenced by the nature and position of the substituents. The crystal packing would reveal intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, which govern the solid-state architecture. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives (if applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. This compound is an achiral molecule and therefore would not exhibit a CD or ORD spectrum. However, if chiral derivatives of this compound were to be synthesized, for example, through the introduction of a stereocenter, then chiroptical spectroscopy would be a valuable tool for determining the absolute configuration and studying conformational chirality (atropisomerism) if rotation around the biphenyl bond is restricted.

Computational Chemistry and Theoretical Studies of 3 Ethoxy 1,1 Biphenyl 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the electron distribution, orbital energies, and reactivity indicators, offering a microscopic view of the compound's chemical nature.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.net For a molecule like 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde, DFT calculations could provide valuable insights. A typical study would involve geometry optimization to find the most stable conformation, followed by the calculation of electronic properties.

Key parameters that could be determined using DFT include:

ParameterDescriptionPotential Insights for this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap would suggest higher reactivity and potential for electronic transitions. The distribution of HOMO and LUMO across the biphenyl (B1667301) system would indicate the likely sites for electrophilic and nucleophilic attack.
Mulliken Charges A method for estimating the partial atomic charges in a molecule.This would reveal the charge distribution, highlighting the polarity of the C=O bond in the carbaldehyde group and the influence of the ethoxy group.
Molecular Electrostatic Potential (MEP) Map A visualization of the electrostatic potential on the electron density surface. mdpi.comThe MEP map would visually identify electron-rich regions (likely sites for electrophilic attack), such as the oxygen atoms, and electron-poor regions (likely sites for nucleophilic attack), such as the carbonyl carbon. mdpi.com

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide benchmark results. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed to obtain highly accurate electronic energies and properties for this compound. wikipedia.org These methods would be particularly useful for validating the results obtained from DFT calculations and for studying systems where electron correlation effects are significant.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations focus on a single molecule, molecular dynamics (MD) simulations can model the behavior of a collection of molecules over time. urfu.ru An MD simulation of this compound in a solvent or in its condensed phase would reveal information about its intermolecular interactions, such as hydrogen bonding and van der Waals forces. This would be crucial for understanding its physical properties like boiling point, solubility, and crystal packing. The simulation would track the trajectories of atoms and molecules, providing a dynamic picture of how they interact with each other. urfu.ru

Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic parameters, which can aid in the identification and characterization of a compound. researchgate.net For this compound, the following spectra could be computationally predicted:

SpectrumComputational MethodInformation Gained
Infrared (IR) DFT calculations of vibrational frequencies.Prediction of the vibrational modes, including the characteristic C=O stretch of the aldehyde and C-O stretches of the ethoxy group. nih.gov
Nuclear Magnetic Resonance (NMR) DFT calculations of chemical shifts.Prediction of 1H and 13C NMR spectra, which are essential for structural elucidation.
UV-Visible Time-Dependent DFT (TD-DFT). semanticscholar.orgPrediction of electronic transitions and the maximum absorption wavelength (λmax), providing insights into the compound's color and photophysical properties. semanticscholar.org

Computational Analysis of Reaction Mechanisms and Energy Barriers

Computational chemistry can be used to explore the potential chemical reactions of this compound and to determine the energy barriers associated with these reactions. smu.edursc.org For instance, the reactivity of the aldehyde group in reactions like nucleophilic addition or oxidation could be investigated. By mapping the potential energy surface and locating the transition state structures, the activation energies for different reaction pathways can be calculated. smu.edu This information is vital for understanding the kinetics and thermodynamics of its chemical transformations.

Design of Novel Derivatives via In Silico Methods

In silico methods play a crucial role in the rational design of new molecules with desired properties. nih.govmdpi.com Starting with the scaffold of this compound, computational tools could be used to design novel derivatives. By systematically modifying the functional groups—for example, by replacing the ethoxy group with other alkoxy groups or introducing substituents on the phenyl rings—and then computationally screening their properties, it would be possible to identify new compounds with enhanced electronic, optical, or biological activities. This approach, known as virtual screening, can significantly accelerate the discovery of new functional materials or drug candidates. nih.gov

Future Research Directions and Potential Applications of 3 Ethoxy 1,1 Biphenyl 4 Carbaldehyde

Integration with Artificial Intelligence for Synthesis Planning

By training machine learning models on vast databases of chemical reactions, it is possible to predict the most viable pathways for synthesizing 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde. This approach can lead to the discovery of more economical and sustainable production methods. Furthermore, AI can assist in optimizing reaction conditions, such as temperature, pressure, and catalyst choice, to maximize yield and purity. The integration of human chemical intuition with the computational power of AI promises to accelerate the availability of this compound for further research. nih.govgwern.net

AI StrategyDescriptionPotential Advantages
Template-BasedUtilizes a library of known chemical transformations to identify relevant reaction steps.High accuracy for reactions within the known chemical space.
Template-FreeEmploys deep learning models to predict reactions without relying on predefined rules.Capable of discovering entirely novel synthetic routes.
Hybrid ModelsCombines template-based and template-free approaches to leverage the strengths of both.Balances reliability with the potential for innovation.

Exploration in Catalysis and Organocatalysis

The biphenyl (B1667301) structure is a common motif in ligands for transition-metal catalysis and in organocatalysts. The specific substitution pattern of this compound, featuring both an ethoxy and a carbaldehyde group, offers intriguing possibilities for its use in catalysis. The aldehyde group can be a reactive handle for immobilization on a solid support or for further functionalization to create a chiral center, which is crucial for asymmetric catalysis.

Recent studies have highlighted the potential of biphenyl quinone methides in organocatalytic enantioselective additions, demonstrating the utility of the biphenyl scaffold in developing novel catalytic systems. nih.gov Future research could explore the derivatization of this compound into novel ligands for cross-coupling reactions or as a precursor to new organocatalysts for stereoselective transformations.

Advanced Applications in Molecular Devices and Nanotechnology

The rigid and conjugated nature of the biphenyl core makes it an attractive component for molecular wires, switches, and other nanoscale electronic devices. The aldehyde functionality in this compound provides a convenient point of attachment to surfaces, such as gold or silicon, allowing for the construction of self-assembled monolayers (SAMs) and other ordered molecular architectures.

The ethoxy group can be used to tune the electronic properties and solubility of the molecule, which is essential for its processing and integration into devices. Researchers could investigate the charge transport properties of single molecules of this compound or its derivatives, paving the way for their use in molecular electronics.

Sustainable and Scalable Production Methodologies

For any compound to find widespread application, its synthesis must be both sustainable and scalable. Current methods for the synthesis of biphenyl derivatives often rely on transition-metal-catalyzed cross-coupling reactions, which can be expensive and generate metallic waste. rsc.org Developing greener synthetic routes to this compound is a critical area for future research.

This could involve the use of more abundant and less toxic catalysts, the development of one-pot reaction sequences to minimize waste, or the use of flow chemistry to enable continuous and efficient production. For instance, methods developed for the synthesis of related compounds like 3-ethoxy-4-methoxybenzaldehyde, which focus on environmentally friendly processes, could be adapted. google.com

Table 2: Comparison of Potential Synthetic Methodologies

MethodAdvantagesDisadvantages
Traditional Cross-CouplingHigh yields and selectivity.Use of expensive and potentially toxic metal catalysts.
C-H ActivationAtom-economical and reduces pre-functionalization steps.Can be challenging to control regioselectivity.
Flow ChemistryImproved safety, efficiency, and scalability.Requires specialized equipment.

Discovery of Novel Reactivity Patterns and Synthetic Transformations

The unique combination of functional groups in this compound—the biphenyl core, the ethoxy group, and the carbaldehyde—presents a rich playground for exploring novel chemical reactivity. The aldehyde can undergo a wide range of transformations, including oxidation, reduction, and various condensation reactions, to generate a diverse library of new compounds.

Future research could focus on intramolecular reactions that involve both the aldehyde and the biphenyl system, potentially leading to the discovery of new heterocyclic ring systems. Understanding the interplay between the electronic effects of the ethoxy group and the reactivity of the aldehyde will be key to unlocking the full synthetic potential of this molecule.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis can be adapted from analogous biphenyl aldehydes. A two-step approach is common:

Biphenyl Core Formation : Suzuki-Miyaura coupling between 3-ethoxyphenylboronic acid and 4-bromobenzaldehyde using Pd(PPh₃)₄ as a catalyst in a toluene/water mixture (80°C, 12–24 hours) .

Aldehyde Functionalization : Direct introduction via Vilsmeier-Haack formylation (POCl₃/DMF, 0–5°C) on the pre-formed biphenyl scaffold .

  • Key Considerations : Ethoxy groups may require protection (e.g., as silyl ethers) during Pd-catalyzed coupling to prevent demethylation. Yields typically range from 60–75%, with purity confirmed by HPLC (>95%) .

Q. How can the electronic effects of the ethoxy substituent impact the reactivity of the aldehyde group in nucleophilic additions?

  • Methodological Answer : The ethoxy group’s electron-donating nature (+M effect) reduces the electrophilicity of the aldehyde compared to electron-withdrawing substituents (e.g., fluorine). This can be quantified via Hammett σₚ values (σₚ = -0.25 for -OEt vs. +0.06 for -F):

  • Experimental Design : Compare reaction rates of 3'-Ethoxy and 3'-Fluoro analogs in nucleophilic additions (e.g., Grignard reactions) using kinetic studies (NMR monitoring). Ethoxy derivatives show slower kinetics but higher regioselectivity in sterically hindered systems .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Confirm aldehyde C=O stretch (~1680–1710 cm⁻¹) and ethoxy C-O-C asymmetric vibration (~1250 cm⁻¹) .
  • ¹H NMR : Aldehyde proton as a singlet at δ 9.8–10.2 ppm; ethoxy -OCH₂CH₃ as a quartet (δ 3.4–3.6 ppm) and triplet (δ 1.3–1.5 ppm) .
  • X-ray Crystallography : Resolve crystal packing influenced by ethoxy’s steric bulk and aldehyde hydrogen bonding .

Advanced Research Questions

Q. How can this compound serve as a precursor in designing protease inhibitors?

  • Methodological Answer : The aldehyde group acts as an electrophilic "warhead" for covalent inhibition.

  • Case Study : Analogous biphenyl aldehydes (e.g., 4'-Morpholino derivatives) form Schiff bases with lysine residues in proteasome active sites. Optimize inhibition by modifying the ethoxy group’s steric profile (e.g., replacing with bulkier alkoxy chains) and measuring IC₅₀ values via fluorogenic assays .
  • Computational Support : DFT calculations (B3LYP/6-31G*) predict binding affinity trends by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What strategies resolve contradictory data in studies of biphenyl aldehydes’ liquid crystalline properties?

  • Methodological Answer : Discrepancies often arise from substituent positioning and purity.

  • Experimental Design :

Synthesize isomers (e.g., 3'-Ethoxy vs. 4'-Ethoxy) and compare mesophase behavior via polarized optical microscopy (POM) and DSC.

Use preparative HPLC to isolate trace impurities (e.g., oxidized carboxylic acids) that disrupt self-assembly .

  • Data Interpretation : Ethoxy at the 3' position enhances nematic phase stability (ΔT = 15–20°C) due to reduced steric hindrance vs. 4' derivatives .

Q. How do solvent polarity and temperature affect the aldehyde’s participation in photoinduced electron transfer (PET) processes?

  • Methodological Answer :

  • Spectroscopic Analysis : Use time-resolved fluorescence (TRF) in solvents of varying polarity (e.g., hexane vs. DMSO). Ethoxy’s electron donation increases PET efficiency in nonpolar media (τ = 2.5 ns in hexane vs. 1.2 ns in DMSO) .
  • Thermodynamic Studies : Van’t Hoff plots (ln(k) vs. 1/T) reveal activation energies (Eₐ) for PET; ethoxy lowers Eₐ by 10–15 kJ/mol compared to chloro analogs .

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